molecular formula C18H23N3O4 B6139977 8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B6139977
M. Wt: 345.4 g/mol
InChI Key: CKMFDRFXXGLNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.16885622 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel organic molecule that has garnered attention for its potential biological activities, particularly as a transient receptor potential melastatin 8 (TRPM8) antagonist . This receptor is implicated in sensory perception and pain modulation, making this compound a candidate for therapeutic applications in pain management and neurological disorders.

Structural Characteristics

The structural formula of the compound is represented by the molecular formula C18H23N3O4C_{18}H_{23}N_{3}O_{4} with a molecular weight of approximately 345.4 g/mol. Its unique features include:

  • A spirocyclic framework : This contributes to its complex three-dimensional structure.
  • Isoxazole and pyridine moieties : These functional groups are often associated with neuroactive properties.

Research indicates that this compound acts as an antagonist to TRPM8 channels, which are involved in the transduction of thermal and chemical stimuli related to pain. By inhibiting these channels, the compound may modulate pain perception effectively.

Pharmacological Implications

The potential applications of this compound in medicinal chemistry are significant:

  • Pain Management : As a TRPM8 antagonist, it may serve as a basis for developing new analgesics.
  • Neurological Disorders : The neuroactive properties associated with its isoxazole and pyridine components suggest possible benefits in treating conditions such as neuropathic pain or other sensory dysfunctions.

Case Studies

Preliminary studies have shown promising results regarding the efficacy of similar compounds in modulating TRPM8 activity:

  • In vitro Studies : Experiments have demonstrated that compounds with similar structures effectively inhibit TRPM8 channel activity, leading to reduced pain signaling.
  • Animal Models : In vivo studies using rodent models have indicated that administration of TRPM8 antagonists results in decreased sensitivity to painful stimuli.

Comparative Analysis

To provide further insight into the uniqueness of This compound , a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
8-[...]-1,4-Dioxa...Spirocyclic with isoxazole and pyridineTRPM8 antagonistComplex multi-cyclic structure
1,4-Dioxa...Spirocyclic onlyLimited activitySimpler structure
Isoxazolyl ethersVarying heterocyclesNeuroactiveDiverse functional groups

This table highlights how the intricate design of the target compound enhances its interaction with biological systems compared to simpler analogs.

Synthesis and Reactivity

The synthesis of This compound involves several multi-step organic reactions. Key steps include:

  • Formation of the isoxazole and pyridine rings.
  • Construction of the spirocyclic structure through cyclization reactions.
  • Introduction of the carbonyl group via acylation methods.

These synthetic pathways require precise control over reaction conditions to ensure high yields and purity.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-11(2)14-10-13(15-12(3)20-25-16(15)19-14)17(22)21-6-4-18(5-7-21)23-8-9-24-18/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMFDRFXXGLNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.